molecular formula C19H24N4O4 B2794099 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine CAS No. 1021262-46-3

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine

Cat. No.: B2794099
CAS No.: 1021262-46-3
M. Wt: 372.425
InChI Key: KPHYCEHRYIEACD-UHFFFAOYSA-N
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Description

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine is a synthetic organic compound that features a piperazine ring substituted with a dimethoxypyrimidinyl group and an ethoxyphenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution with dimethoxypyrimidinyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the ethoxyphenyl group: This could be done via Friedel-Crafts acylation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules.

Biology

It may be investigated for its potential as a ligand in receptor binding studies.

Medicine

Industry

The compound might be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
  • (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-hydroxyphenyl)methanone

Uniqueness

The presence of the ethoxy group in 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets.

Properties

IUPAC Name

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-4-27-15-7-5-14(6-8-15)18(24)23-11-9-22(10-12-23)16-13-17(25-2)21-19(20-16)26-3/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHYCEHRYIEACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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